molecular formula C18H24N4O B6041747 1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine

1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine

Numéro de catalogue B6041747
Poids moléculaire: 312.4 g/mol
Clé InChI: YADZUOLNRYSCKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(1H-imidazol-4-ylcarbonyl)-N-methyl-N-(2-phenylethyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MIB-645, and it is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases and cancer.

Mécanisme D'action

MIB-645 selectively inhibits PKCθ by binding to the enzyme's active site. This binding prevents the enzyme from phosphorylating its downstream targets, which are essential for T cell activation. Therefore, MIB-645 effectively suppresses T cell activation, leading to a reduction in the immune response. This mechanism of action has been studied extensively in vitro and in vivo, and it has shown promising results in preclinical studies.
Biochemical and Physiological Effects:
MIB-645 has several biochemical and physiological effects that have been studied in detail. One of the primary effects is its ability to suppress T cell activation, leading to a reduction in the immune response. This effect has been observed in vitro and in vivo, and it has shown promising results in preclinical studies. Additionally, MIB-645 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

MIB-645 has several advantages and limitations for lab experiments. One of the primary advantages is its selectivity for PKCθ, which allows for specific targeting of T cell activation. Additionally, MIB-645 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations is the lack of clinical data on the compound's safety and efficacy. Therefore, further studies are necessary to determine its potential as a therapeutic agent.

Orientations Futures

There are several future directions for the study of MIB-645. One of the primary areas of focus is its potential use in treating autoimmune diseases and cancer. Further preclinical studies are necessary to determine its safety and efficacy in these applications. Additionally, there is a need for the development of more selective inhibitors of PKCθ, which could lead to the development of more effective therapeutic agents. Finally, the mechanism of action of MIB-645 needs to be studied in more detail to gain a better understanding of its potential applications in scientific research.

Méthodes De Synthèse

The synthesis of MIB-645 involves several steps, including the reaction of 1H-imidazole-4-carboxylic acid with N-methyl-N-(2-phenylethyl)-3-piperidinamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-methylmorpholine-N-oxide (NMO) to form the final product, MIB-645. This synthesis method has been optimized to produce high yields of the compound with high purity.

Applications De Recherche Scientifique

MIB-645 has been extensively studied for its potential applications in scientific research. One of the primary areas of focus has been its use as a selective inhibitor of PKCθ. PKCθ plays a crucial role in the activation of T cells, which are essential components of the immune system. Therefore, MIB-645 has been studied for its potential use in treating autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

Propriétés

IUPAC Name

1H-imidazol-5-yl-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21(11-9-15-6-3-2-4-7-15)16-8-5-10-22(13-16)18(23)17-12-19-14-20-17/h2-4,6-7,12,14,16H,5,8-11,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZUOLNRYSCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CCCN(C2)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.